molecular formula C23H24N2O3 B2810445 Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate CAS No. 921884-39-1

Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate

Cat. No. B2810445
CAS RN: 921884-39-1
M. Wt: 376.456
InChI Key: IWXWQXOUFLDWRC-UHFFFAOYSA-N
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Description

“Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate” is a complex organic compound. It has a molecular formula of C23H24N2O3 and a molecular weight of 376.456. This compound belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .


Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For instance, microwave-assisted condensation has been used in the synthesis of similar compounds . Moreover, piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a quinoline ring attached to a piperidine ring through an oxy-methyl linkage, further attached to a benzoate group. The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, quinoline derivatives have been synthesized using various conventional named reactions . Moreover, piperidine derivatives have been synthesized through intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, boiling point, and solubility can be determined experimentally .

Scientific Research Applications

Future Directions

The future directions in the research of this compound could involve exploring its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 4-[(2-piperidin-1-ylquinolin-8-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-27-23(26)19-10-8-17(9-11-19)16-28-20-7-5-6-18-12-13-21(24-22(18)20)25-14-3-2-4-15-25/h5-13H,2-4,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXWQXOUFLDWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((2-(piperidin-1-yl)quinolin-8-yl)oxy)methyl)benzoate

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